

Autogramin-1: A Comparative Guide to its Specificity in Autophagy Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Autogramin-1

Cat. No.: B3005795

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Autogramin-1 has emerged as a novel chemical probe for studying the role of cholesterol transport in autophagy. Its high specificity for its target, GRAMD1A, distinguishes it from many existing autophagy inhibitors that often exhibit broader activity profiles. This guide provides a comparative analysis of **Autogramin-1**'s specificity against other well-known autophagy inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their studies.

Executive Summary

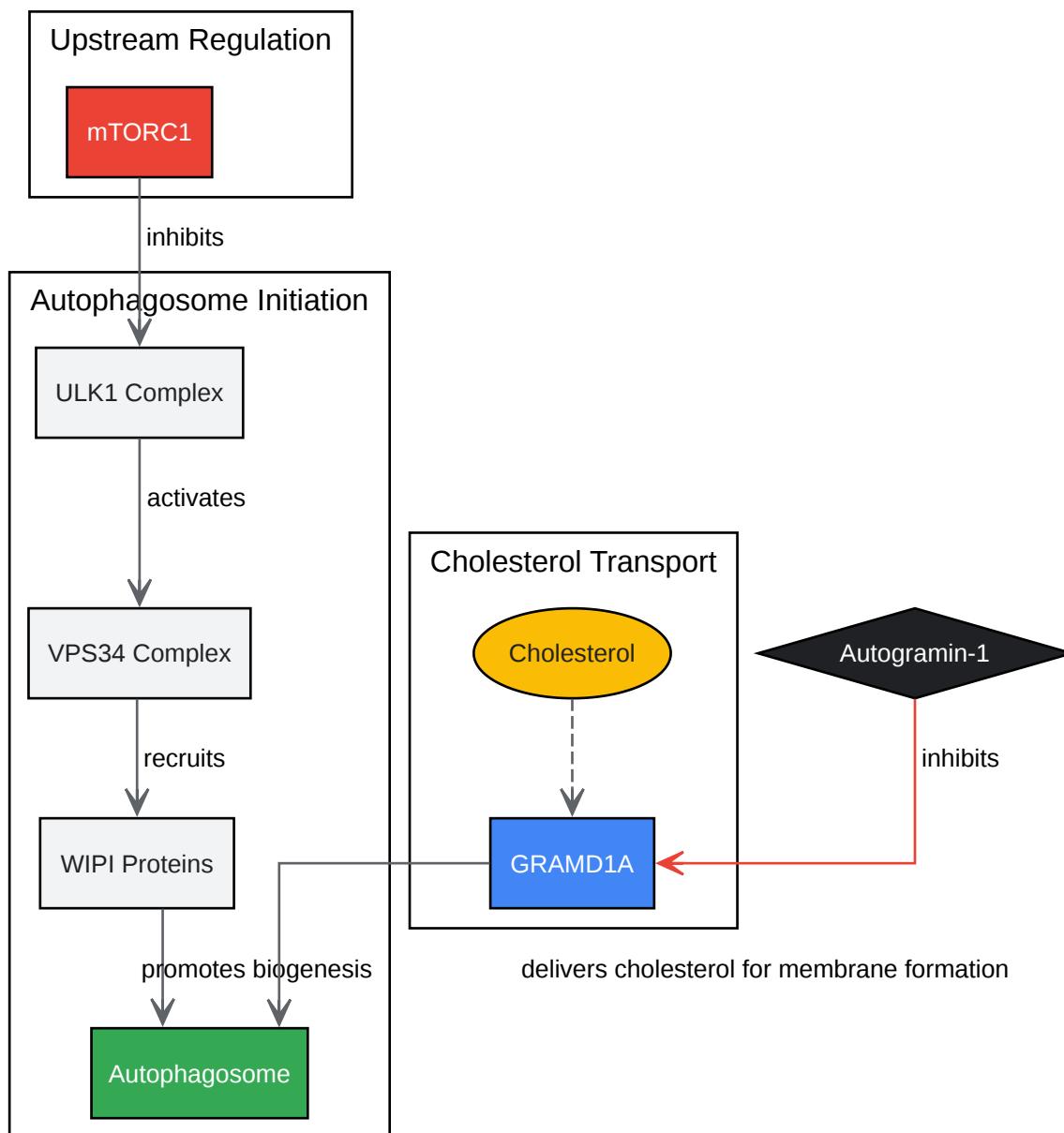
Autogramin-1 is a potent and selective inhibitor of the GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein crucial for the initiation of autophagy.^{[1][2]} Unlike many autophagy inhibitors that target kinases or lysosomal function, **Autogramin-1** offers a unique mechanism of action by directly interfering with cholesterol binding to the StART domain of GRAMD1A. This guide presents data demonstrating its superior selectivity compared to broad-spectrum inhibitors like Wortmannin, the lysosomotropic agent Chloroquine, and the deubiquitinase inhibitor Spautin-1.

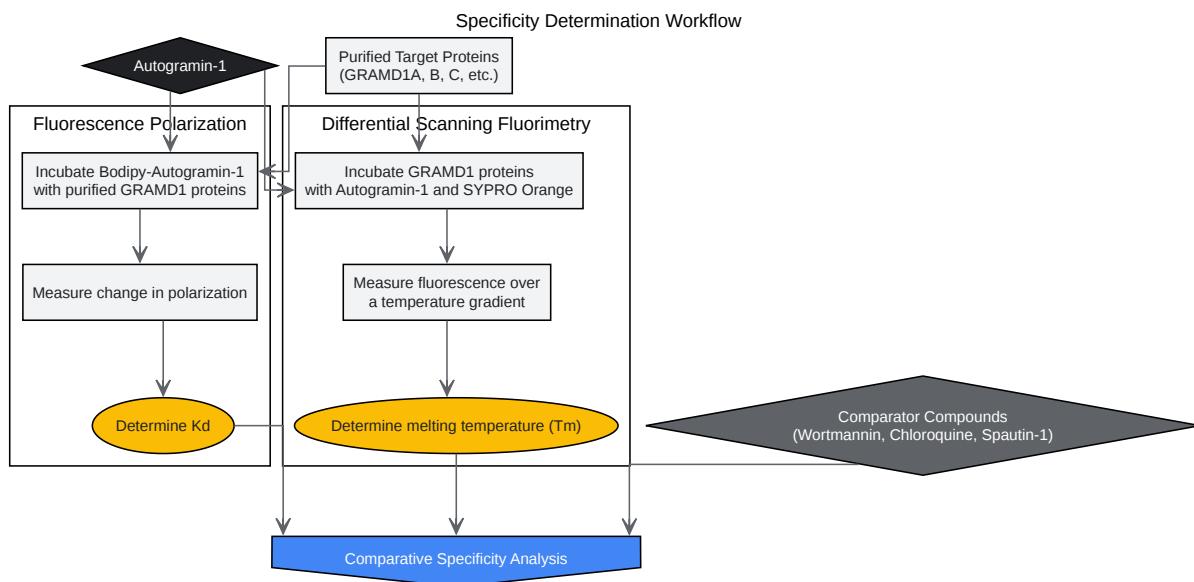
Comparative Specificity Analysis

The following tables summarize the quantitative data on the specificity of **Autogramin-1** and comparator compounds.

Table 1: Specificity Profile of **Autogramin-1**

Target	Method	Kd / IC50	Selectivity vs. GRAMD1A	Reference
GRAMD1A (StART domain)	Fluorescence Polarization	49 ± 12 nM	-	[1]
GRAMD1B (StART domain)	Fluorescence Polarization	>10 µM	>200-fold	[1]
GRAMD1C (StART domain)	Fluorescence Polarization	>28 µM	>580-fold	[1]
STARD1	Fluorescence Polarization	>10 µM	>200-fold	[1]
STARD3	Fluorescence Polarization	>10 µM	>200-fold	[1]
LXR-β	Fluorescence Polarization	>10 µM	>200-fold	[1]
SCP-2	Fluorescence Polarization	>10 µM	>200-fold	[1]


Table 2: Specificity Profiles of Comparator Autophagy Inhibitors


Compound	Primary Target(s)	Method	Kd / IC50	Known Off-Targets	Reference
Wortmannin	PI3Ks (Class I, II, III)	Cell-free assay	~3 nM	DNA-PK (~16 nM), ATM (~150 nM), MLCK (~170 nM), PLK1	[3] [4]
Chloroquine	Lysosomal pH	Cellular assays	-	Heme polymerase, Cardiac ion channels (e.g., hERG)	[5] [6] [7]
Spautin-1	USP10, USP13	Cell-free assay	~0.6 μ M, ~0.7 μ M	NEK4 (~1 μ M)	[8] [9] [10] [11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

GRAMD1A-Mediated Autophagy Initiation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 9. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Autogramin-1: A Comparative Guide to its Specificity in Autophagy Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3005795#studies-comparing-the-specificity-of-autogramin-1-to-other-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com